molecular formula C15H21ClN2O B7985202 1-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone

1-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone

Cat. No.: B7985202
M. Wt: 280.79 g/mol
InChI Key: SRAPNUXKCAOPGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone (CAS: 1353994-32-7) is a piperidine-derived compound characterized by a benzyl-methyl-amino substituent at the 4-position of the piperidine ring and a 2-chloro-ethanone moiety at the 1-position. Its molecular weight is 280.80 g/mol . Notably, this compound is listed as discontinued in commercial catalogs, possibly due to challenges in synthesis or optimization .

Properties

IUPAC Name

1-[4-[benzyl(methyl)amino]piperidin-1-yl]-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c1-17(12-13-5-3-2-4-6-13)14-7-9-18(10-8-14)15(19)11-16/h2-6,14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAPNUXKCAOPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCN(CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution on Piperidine Derivatives

A common approach begins with a pre-functionalized piperidine scaffold. For example, 4-(benzyl-methyl-amino)piperidine serves as the starting material, which undergoes acylation with chloroacetyl chloride under controlled conditions. The reaction is conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions. Triethylamine (TEA) is employed as a base to scavenge HCl, with yields ranging from 65% to 78%.

Mechanistic Insight :
The lone pair on the piperidine nitrogen attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing the chloride ion. Steric hindrance from the bulky benzyl-methyl-amino group at the 4-position necessitates prolonged reaction times (12–24 hours).

Reductive Amination Followed by Chloroacetylation

An alternative route involves constructing the benzyl-methyl-amino group on the piperidine ring before introducing the chloroethanone moiety. This method, adapted from a related piperidine derivative synthesis, proceeds as follows:

  • Step 1 : Reaction of 4-aminopiperidine with benzaldehyde and methylamine in ethanol under reflux to form the Schiff base.

  • Step 2 : Reduction using sodium cyanoborohydride (NaBH₃CN) in methanol yields 4-(benzyl-methyl-amino)piperidine .

  • Step 3 : Acylation with chloroacetyl chloride in DCM/TEA (0°C, 6 hours) furnishes the target compound.

Key Data :

  • Overall yield: 52–60% (over three steps).

  • Purity (HPLC): >95% after column chromatography (silica gel, ethyl acetate/hexane).

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency:

SolventTemperature (°C)Yield (%)Side Products
Dichloromethane078<5%
THF256512%
Ethyl Acetate10708%

Polar aprotic solvents like DCM enhance electrophilicity of chloroacetyl chloride, improving nucleophilic attack by piperidine. Elevated temperatures in THF promote undesired polymerization of chloroacetyl chloride, reducing yields.

Catalytic and Stoichiometric Considerations

  • Base Selection : TEA outperforms weaker bases (e.g., pyridine) due to its superior HCl scavenging capacity, minimizing acid-induced decomposition.

  • Molar Ratios : A 1:1.2 molar ratio of piperidine derivative to chloroacetyl chloride maximizes conversion while avoiding excess reagent waste.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane). The target compound elutes at Rf = 0.4–0.5.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 4.12 (s, 2H, COCH₂Cl), 3.72–3.68 (m, 2H, NCH₂), 2.85 (s, 3H, NCH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 680 cm⁻¹ (C-Cl stretch).

Industrial-Scale Adaptations

A patented six-step protocol for a structurally analogous compound highlights scalable modifications:

  • Amination : Ethanol-mediated reaction of N-benzyl-4-carbonyl-ethyl nipecotate with aqueous ammonia (25%) at 30–40°C for 16–30 hours.

  • Grignard Addition : Methylmagnesium bromide in THF at −70–0°C introduces methyl groups.

  • Hydrogenation : Raney nickel-catalyzed reduction under H₂ (10–80°C, 2–60 hours).

  • Chloroacetylation : Similar to small-scale methods but with methyl tertiary butyl ether (MTBE) extraction to enhance yield (23.8% overall).

Challenges and Mitigation Strategies

  • Byproduct Formation : Oligomerization of chloroacetyl chloride is mitigated by slow addition (1–2 hours) and strict temperature control.

  • Moisture Sensitivity : Reactions are conducted under nitrogen or argon to prevent hydrolysis of chloroacetyl chloride.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Nucleophilic Substitution7895Moderate
Reductive Amination6093High
Industrial Patent23.899High

The industrial route, while lower-yielding, prioritizes safety and scalability by avoiding hazardous reagents like LiAlH₄ .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) are employed under basic or neutral conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

1-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Piperidine and Chloro-Ethanone Moieties

The following compounds share core structural features with the target molecule, including a piperidine ring and chloro-ethanone group, but differ in substituents and functional groups:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Reference
1-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone Benzyl-methyl-amino (piperidine), 2-chloro-ethanone C₁₅H₂₀ClN₂O 280.80 1353994-32-7
1-(4-(Aminomethyl)piperidin-1-yl)ethanone Aminomethyl (piperidine), ethanone C₈H₁₆N₂O 156.23 77445-06-8
2-Chloro-1-[5-chloro-2-(1-methyl-piperidin-4-ylamino)-phenyl]-ethanone 1-Methyl-piperidin-4-ylamino (phenyl), 2-chloro-ethanone C₁₄H₁₇Cl₂N₂O 307.21 753413-06-8
1-{4-[({4-[(3-Bromo-4-methylphenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-2-(5-nitro-imidazol-1-yl)ethanone Quinazolinyl, nitroimidazole, methoxy, bromo-methylphenyl (piperidine) C₂₈H₂₈BrN₇O₄ 638.17 -

Key Observations :

  • The target compound has a simpler structure compared to ’s derivatives, which incorporate bulky quinazoline and nitroimidazole groups, resulting in higher molecular weights (>570 g/mol).
  • Substitutions on the piperidine ring significantly alter physicochemical properties.

Key Observations :

  • The target compound’s discontinuation contrasts with ’s derivatives, which are synthesized in moderate-to-high yields (63.9–71.1%) and exhibit defined melting points, suggesting better synthetic reproducibility .

Functional and Pharmacological Comparisons

While direct activity data for the target compound is lacking, structurally related compounds exhibit diverse applications:

Compound Name Biological Activity/Application Reference
AM251 (N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide) Cannabinoid receptor antagonist
1-{4-[1-(2-Phenylethyl)imidazole-2-carbonyl]-1-piperidyl}ethanone Unknown (structural similarity to GLP-1 receptor activators)
2-Chloro-1-[5-chloro-2-(1-methyl-piperidin-4-ylamino)-phenyl]-ethanone Safety data available (GHS classification)

Key Observations :

  • The target compound’s benzyl-methyl-amino group may influence receptor selectivity compared to AM251, which uses a pyrazole-carboxamide scaffold for cannabinoid receptor antagonism .
  • Safety data for 2-Chloro-1-[5-chloro-2-(1-methyl-piperidin-4-ylamino)-phenyl]-ethanone (e.g., GHS compliance) could inform risk assessments for similar chloro-ethanone derivatives .

Biological Activity

1-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone, also known as a piperidine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, antibacterial and antifungal properties, and relevant research findings.

  • IUPAC Name : 1-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone
  • Molecular Formula : C17H25ClN2O
  • Molecular Weight : 308.85 g/mol
  • CAS Number : 1353954-80-9

The biological activity of 1-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone is primarily attributed to its interaction with various molecular targets. The compound is hypothesized to bind to specific receptors or enzymes, altering their activity and leading to a range of biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest that it may affect neurotransmitter systems and exhibit antimicrobial properties.

Antibacterial and Antifungal Activity

Recent studies have evaluated the antibacterial and antifungal properties of piperidine derivatives, including this compound.

Antibacterial Activity

In vitro tests have demonstrated that certain piperidine derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds show effectiveness against Staphylococcus aureus and Escherichia coli, with some derivatives achieving MIC values as low as 0.0039 mg/mL .
CompoundTarget BacteriaMIC (mg/mL)
PA-1Staphylococcus aureus0.0039
PA-1Escherichia coli0.025

Antifungal Activity

The compound has also been tested against various fungal strains, showing moderate antifungal activity:

  • It was particularly effective against Candida albicans, with varying MIC values depending on the structural modifications of the piperidine ring .

Case Studies

A notable study investigated the structure-activity relationship (SAR) of piperidine derivatives, including 1-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone. The study found that:

  • Substituents on the piperidine ring significantly influenced antibacterial potency.
  • Electron-donating groups enhanced activity against bacterial strains, while electron-withdrawing groups showed varied effects depending on their position on the ring .

Synthesis Methods

The synthesis of 1-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone typically involves:

  • Formation of Intermediate : Reaction of piperidine with benzyl-methylamine in the presence of a base.
  • Acylation : The intermediate is then acylated with chloroacetyl chloride under controlled conditions to yield the final product.

Q & A

Q. What are the optimal synthetic routes for 1-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing a piperidine derivative with a chloroethanone precursor in dry acetone at 60–70°C for 8 hours under anhydrous conditions yields the target compound. The use of K₂CO₃ as a base and ethyl acetate/water for workup improves purity . Reaction time, temperature, and solvent polarity critically affect yield. In similar derivatives, yields ranged from 75% to 99% when using n-hexane/EtOAc (5:5) for purification .

Key Parameters Table:

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–70°CHigher yields at 70°C
Solvent SystemDry acetone or DCMMinimizes side reactions
Purificationn-hexane/EtOAc (5:5)Purity >95%

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

Answer: 1H-NMR and 13C-NMR are critical for confirming the piperidine and benzyl-methyl-amino moieties. For example, in analogous compounds:

  • 1H-NMR : Signals at δ 2.11 ppm (CH₃ of ethanone), δ 3.44 ppm (piperidine protons), and δ 7.51–8.07 ppm (aromatic protons) confirm substituent positions .
  • 13C-NMR : Carbonyl signals at ~200 ppm and piperidine carbons at 40–60 ppm are diagnostic .
    X-ray crystallography (single-crystal studies) resolves ambiguities in stereochemistry, as demonstrated for related chloroethanone derivatives (R factor = 0.035) .

Advanced Research Questions

Q. How can structural modifications to the benzyl-methyl-amino group alter biological activity, and what experimental frameworks validate these effects?

Answer: Modifying the benzyl group (e.g., adding electron-withdrawing substituents or altering steric bulk) impacts receptor binding. For example:

  • Fluorine substitution : Enhances metabolic stability in derivatives, as seen in 1-(2-(4-fluorophenyl)piperidin-1-yl)ethanone .
  • Sulfonyl groups : Improve solubility but may reduce affinity, as in 1-(4-(4-(phenylsulfonyl)benzoyl)piperidin-1-yl)ethanone .

Q. Methodology :

SAR Studies : Synthesize analogs with systematic substitutions.

In vitro assays : Test affinity using radioligand binding or enzymatic inhibition.

MD Simulations : Predict binding modes (e.g., piperidine ring conformation affects target engagement) .

Q. How should researchers resolve discrepancies in elemental analysis data for this compound?

Answer: Discrepancies between calculated and observed C/H/N values (e.g., ±0.3% deviation) may arise from hygroscopicity or incomplete combustion. Mitigation strategies include:

  • Drying : Vacuum-dry samples at 40°C for 24 hours before analysis.
  • Alternative Techniques : Use high-resolution mass spectrometry (HRMS) or combustion analysis with oxygen-flask methods for accurate C/H/N quantification .

Q. Example from :

ElementCalculated (%)Observed (%)Deviation
C68.2167.89-0.32
H5.986.12+0.14

Q. What safety protocols are essential for handling chloroethanone derivatives in laboratory settings?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert material .
  • Storage : Keep in amber vials at 2–8°C to prevent degradation .

Q. How can researchers design experiments to assess the compound’s potential as a kinase inhibitor?

Answer:

Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., PI3K, MAPK).

Assay Design :

  • Biochemical Assays : Measure IC₅₀ using fluorescence polarization or ADP-Glo™ kits.
  • Cellular Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) .

Control Compounds : Compare with known inhibitors (e.g., staurosporine) to benchmark activity.

Q. What computational tools are recommended for predicting the compound’s ADMET properties?

Answer:

  • Software : SwissADME, pkCSM, or MOE.
  • Key Predictions :
    • Absorption : LogP <3 (optimal for permeability) .
    • Metabolism : CYP3A4/2D6 liability checks via docking simulations.
    • Toxicity : AMES test predictions for mutagenicity .

Data Contradiction Analysis

Q. How can conflicting NMR data (e.g., split signals vs. singlets) be interpreted for piperidine derivatives?

Answer: Split signals in 1H-NMR often arise from restricted rotation or diastereotopic protons. For example:

  • Piperidine Chair Conformation : Axial vs. equatorial protons show distinct coupling patterns (J = 10–12 Hz) .
  • Dynamic NMR : Variable-temperature studies (e.g., 113 K to 298 K) resolve rotational barriers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.